N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396748-70-1
VCID: VC6515567
InChI: InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
SMILES: C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C16H12F3N3O
Molecular Weight: 319.287

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide

CAS No.: 1396748-70-1

Cat. No.: VC6515567

Molecular Formula: C16H12F3N3O

Molecular Weight: 319.287

* For research use only. Not for human or veterinary use.

N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide - 1396748-70-1

Specification

CAS No. 1396748-70-1
Molecular Formula C16H12F3N3O
Molecular Weight 319.287
IUPAC Name N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
Standard InChI Key BARIZSIZXJEKLC-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-({Pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide features a benzamide backbone substituted at the para position with a trifluoromethyl group (–CF₃). The amide nitrogen is connected to a methylene bridge (–CH₂–), which links to the 3-position of the pyrazolo[1,5-a]pyridine heterocycle. This scaffold comprises fused pyrazole and pyridine rings, creating a planar aromatic system with three nitrogen atoms. The trifluoromethyl group contributes to electron-withdrawing effects, enhancing metabolic stability and membrane permeability .

Physicochemical Parameters

The compound’s molecular formula is C₁₆H₁₃F₃N₃O, with a molecular weight of 336.3 g/mol . Key properties include:

  • LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Polar Surface Area (PSA): 47 Ų, suggesting balanced solubility and permeability .

  • Rotatable Bonds: 4, conferring conformational flexibility for target binding .

  • Hydrogen Bond Donors/Acceptors: 1 and 2, respectively, aligning with Lipinski’s rule of five .

Synthesis and Methodological Approaches

Microwave-Assisted Optimization

Recent advances employ microwave reactors to accelerate synthesis. Pyrazolo[1,5-a]pyrimidines were synthesized in three steps with 62% average yield using microwave irradiation (120°C, 20 min per step) . This approach reduces reaction times from days to hours and improves purity by minimizing side reactions.

Comparative Analysis with Structural Analogues

CompoundStructureEC₅₀ (nM)Key Feature
Target CompoundPyrazolo[1,5-a]pyridine + –CF₃N/AHigh LogP (3.2)
Presatovir (1)Pyrazolo[1,5-a]pyrimidine + piperidine0.15 RSV fusion inhibitor
9cPyrazolo[1,5-a]pyrimidine + acyclic<1 Optimal dihedral angle
Z4308138741 Pyrazolo[1,5-a]pyridine + –CF₃ + FN/ACommercial analogue

The target compound’s pyrazolo[1,5-a]pyridine core differentiates it from pyrazolo[1,5-a]pyrimidine-based drugs like presatovir. Removing one nitrogen atom may alter electronic properties and binding kinetics.

SupplierPurityPack SizePrice (€)Lead Time
Enamine Ltd90%1 mg15520 days
Enamine Ltd90%5 mg16720 days
Enamine Ltd90%20 mg21020 days

Custom synthesis options are available for bulk quantities .

Future Research Directions

  • Molecular Dynamics Studies: Investigate the dihedral angle between the benzamide and pyrazolo[1,5-a]pyridine moieties to optimize target engagement .

  • In Vivo Pharmacokinetics: Assess bioavailability and half-life in rodent models.

  • Target Deconvolution: Identify protein targets using chemoproteomics.

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